molecular formula C15H17NO3S B10970992 N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide

N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10970992
M. Wt: 291.4 g/mol
InChI Key: PHSFVSFCZPIRJO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3,4-dimethylbenzenesulfonamide is a chemical research reagent. Sulfonamides are a significant class of organic compounds with a wide range of applications in scientific research and development. Historically, sulfonamides were among the first pharmaceutical agents used as antibiotics and continue to be explored for various biological activities, including anti-cancer, carbonic anhydrase inhibition, and insecticidal properties . In modern organic synthesis, sulfonamide derivatives are valuable intermediates and precursors. Research has demonstrated the utility of related N-(4-methoxyphenyl) sulfonamides in metal-catalyzed cross-coupling reactions for forming carbon-nitrogen bonds and in the synthesis of complex heterocyclic systems . The specific substitution pattern on this compound, featuring methoxyphenyl and dimethylphenyl groups, may influence its solid-state packing and intermolecular interactions, such as N–H···O hydrogen bonding, which are critical areas of study in crystal engineering . This product is intended for use by qualified researchers in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(17,18)16-13-5-7-14(19-3)8-6-13/h4-10,16H,1-3H3

InChI Key

PHSFVSFCZPIRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis for High-Throughput Applications

A modified solid-phase method employs Wang resin-bound 4-methoxyaniline to facilitate easy separation:

  • Immobilize 4-methoxyaniline onto Wang resin via a photolabile linker.

  • React with 3,4-dimethylbenzenesulfonyl chloride in DMF with DIEA (3 equiv) at 25°C for 8 h.

  • Cleave the product using UV light (365 nm) to yield the sulfonamide with 82% isolated purity.

Advantages :

  • Reduces purification steps.

  • Suitable for parallel synthesis of sulfonamide libraries.

Limitations :

  • Lower yields (70–75%) compared to solution-phase methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular collisions:

  • Mix reactants in DCM with TEA (1.1 equiv).

  • Irradiate at 80°C for 15 minutes (300 W).

  • Isolate the product via filtration (89% yield, >99% purity).

Key Benefits :

  • 10-fold reduction in reaction time.

  • Minimizes thermal degradation.

Industrial-Scale Production Methods

Continuous Flow Reactor Design

For large-scale synthesis (>100 kg), continuous flow systems improve reproducibility and safety:

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 25°C.

    • Pressure: 2 bar (to prevent solvent evaporation).

  • Output : 92% conversion with 99.5% purity after crystallization.

Waste Management and Sustainability

  • Solvent Recovery : >95% DCM recycled via distillation.

  • Byproduct HCl : Captured as aqueous NaCl for industrial reuse.

Spectroscopic Validation and Quality Control

Critical Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.89 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H), 2.58 (s, 3H), 2.34 (s, 3H).

  • IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Conventional85–9098ModerateMedium (solvent use)
Solid-Phase70–7595HighLow (reduced waste)
Microwave88–8999LowMedium
Continuous Flow90–9299.5HighLow (recycling)

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-3,4-dimethylbenzene-1-sulfonamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The methoxy and methyl groups on the benzene ring may enhance the compound’s binding affinity and specificity for its target enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Aromatic Substitutions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide
  • Structure : Differs by an ethyl linker and a 3,4-dimethoxyphenyl group instead of a 4-methoxyphenyl group.
  • Key Properties :
    • Crystallographic studies reveal intermolecular hydrogen bonding (N–H···O) and π-π stacking, enhancing stability .
    • Lower logP (predicted ~3.2) compared to the target compound due to polar dimethoxy groups.
N-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide
  • Structure : Features a morpholine ring and diethoxy substituents, increasing steric bulk.
  • Key Properties :
    • Higher molecular weight (434.6 g/mol) and logP (~3.6) due to hydrophobic morpholine and ethoxy groups .
    • Enhanced membrane permeability predicted due to moderate lipophilicity.
  • Bioactivity : Morpholine-containing sulfonamides are associated with kinase inhibition and anticancer activity, though direct data are unavailable .
3-Bromo-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-4-methylbenzamide
  • Structure : Replaces the 4-methoxyphenyl group with a brominated benzamide.
  • Key Properties :
    • Bromine substitution increases molecular weight (503.4 g/mol) and electron-withdrawing effects.
    • Higher hydrogen-bond acceptor count (7 vs. 5 in the target compound) may alter receptor binding .
  • Bioactivity : Brominated sulfonamides are explored for protease inhibition, though specific studies are pending .

Amide Derivatives with 4-Methoxyphenyl Moieties

N-(4-Methoxyphenyl)-amide Thiophene-2-carboxylic Acid (T3)
  • Structure : Thiophene ring replaces the benzene sulfonamide core.
  • Key Properties :
    • Lower clogP (~2.8) compared to the target sulfonamide (~3.5), suggesting reduced lipophilicity .
    • Antiproliferative activity against A431 cells (LD50 = 12.5 µM) highlights the role of thiophene in cytotoxicity .
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide
  • Structure : Benzimidazole-carboxamide hybrid with a 4-methoxyphenyl group.
  • Key Properties: "One-pot" synthesis (70% yield) emphasizes synthetic efficiency . Carboxamide’s H-bond donor/acceptor capacity enhances protein binding, a trait absent in sulfonamides .
  • Bioactivity : Benzimidazole derivatives are potent anticancer agents; specific data pending .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight (g/mol) logP Key Bioactivity (IC50/LD50) Structural Highlights
Target Compound 305.4 ~3.5 N/A 3,4-Dimethyl, 4-methoxyphenyl sulfonamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]-... 349.4 ~3.2 Antimicrobial (qualitative) Ethyl linker, dimethoxy groups
T3 (Thiophene-2-carboxamide) 277.3 2.8 LD50 = 12.5 µM (A431 cells) Thiophene core, amide bond
2-(3,4-Dimethoxyphenyl)-... 463.5 ~4.0 Anticancer (qualitative) Benzimidazole-carboxamide hybrid

Research Findings and Mechanistic Insights

  • Lipophilicity-Activity Relationships : Thiophene derivatives (e.g., T3) show higher antiproliferative activity than furan analogs, correlating with their calculated clogP values . The target sulfonamide’s higher logP (~3.5) may enhance membrane penetration but reduce aqueous solubility.
  • Synthetic Accessibility : The target compound’s synthesis is less efficient compared to benzimidazole-carboxamides (70% yield via one-pot synthesis) .

Biological Activity

N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Chemical Formula : C13H15N1O3S
  • Functional Groups : Sulfonamide group (-SO2NH2), methoxy group (-OCH3), and dimethyl groups on the benzene ring.

This unique arrangement of functional groups influences its biological interactions and activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Studies indicate that the presence of methoxy and methyl groups enhances binding affinity to DHPS, potentially increasing efficacy against various bacterial strains.

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. By reducing the activity of these enzymes, this compound may alleviate symptoms associated with inflammatory diseases.

Induction of Apoptosis

In cancer research, this compound has been observed to induce apoptosis in cancer cells. It activates caspases and other apoptotic proteins, leading to programmed cell death. This property positions it as a potential candidate for anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatoryInhibition of COX and LOX
Apoptosis inductionActivation of caspases

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity. The compound showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested strains.

Case Study: Anti-inflammatory Activity

In a preclinical model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups. This suggests its potential utility in treating inflammatory diseases such as arthritis or colitis.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide, and how are intermediates optimized?

Methodological Answer: Synthesis typically involves reacting 3,4-dimethylbenzenesulfonyl chloride with 4-methoxyaniline in anhydrous dichloromethane or tetrahydrofuran. A base (e.g., triethylamine or pyridine) neutralizes HCl byproducts. Critical parameters include:

  • Temperature control (0–5°C during sulfonamide bond formation to minimize side reactions).
  • Inert atmosphere (argon/nitrogen) to prevent oxidation of the methoxy group.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Intermediate characterization uses ¹H/¹³C NMR and LC-MS to confirm sulfonamide linkage and absence of unreacted aniline .
Reaction Step Reagents/ConditionsYield (%)Purity (HPLC)
Sulfonation3,4-DMB-sulfonyl chloride, DCM, 0°C78–8292–95
Amine coupling4-Methoxyaniline, Et₃N, RT85–9095–98

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms methoxy (-OCH₃, δ ~3.8 ppm) and sulfonamide (-SO₂NH-, δ ~7.2 ppm) groups. Aromatic protons split into distinct patterns due to dimethyl substitution .
  • X-ray crystallography : Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELXL for structure refinement. Key metrics:
  • R-factor : <0.05 for high-resolution data.
  • Hydrogen bonding : Intermolecular N–H···O and O–H···O interactions stabilize the lattice .

Q. What in vitro assays evaluate the compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition : Dose-response curves (IC₅₀) against carbonic anhydrase IX (CA-IX) using stopped-flow CO₂ hydration assay.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (CLSI guidelines).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM) .

Advanced Research Questions

Q. How do substituents on the benzene ring (e.g., methyl, methoxy) influence physicochemical properties and target binding?

Methodological Answer: Substituent effects are studied via quantitative structure-activity relationship (QSAR) models:

  • Methoxy group : Enhances solubility (logP reduction by ~0.5 units) but reduces membrane permeability.
  • 3,4-Dimethyl groups : Increase steric bulk, disrupting π-π stacking with hydrophobic enzyme pockets (e.g., CA-IX).
  • Electron-withdrawing vs. donating : Methoxy (electron-donating) raises HOMO energy, altering binding to redox-sensitive targets .
Substituent logPSolubility (mg/mL)CA-IX IC₅₀ (µM)
4-Methoxy2.10.812.5
3,4-Dimethyl3.40.328.7
4-Nitro (control)1.81.28.9

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay conditions : pH (CA-IX activity peaks at pH 6.5 vs. 7.4), ionic strength.
  • Protein source : Recombinant vs. native enzyme purification.
  • Data normalization : Use internal controls (e.g., acetazolamide for CA-IX). Reproducibility requires adherence to FAIR data principles (metadata on buffer composition, temperature, and protein batch) .

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Grid-box centered on CA-IX active site (Zn²⁺ coordination).
  • MD simulations (GROMACS) : 100-ns trajectories assess binding stability (RMSD <2.0 Å).
  • Pharmacophore modeling : Identifies critical H-bond donors (sulfonamide NH) and hydrophobic contacts (dimethylbenzene) .

Data Contradiction Analysis Example

Issue : Conflicting reports on CA-IX inhibition (IC₅₀ = 12.5 µM vs. 45 µM).
Resolution Steps :

Verify assay pH (optimal: 6.5 for tumor microenvironment).

Check enzyme source (recombinant human vs. bovine CA).

Re-test with standardized inhibitor (acetazolamide IC₅₀ = 10 nM as control).

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